Benzyl (5-bromothiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-bromothiophen-2-yl)carbamate is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiophen-2-yl)carbamate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzyl (5-bromothiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: It can be used in the production of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (5-bromothiophen-2-yl)carbamate depends on its specific applicationThe bromine atom and the carbamate linkage can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxylic acid: A precursor in the synthesis of Benzyl (5-bromothiophen-2-yl)carbamate.
Benzyl carbamate: Lacks the thiophene ring and bromine atom, resulting in different chemical properties.
Thiophene derivatives: Various thiophene-based compounds with different substituents can be compared to highlight the unique properties of this compound.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2S |
---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
benzyl N-(5-bromothiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-7-11(17-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
RWRNXNKHQHBTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.